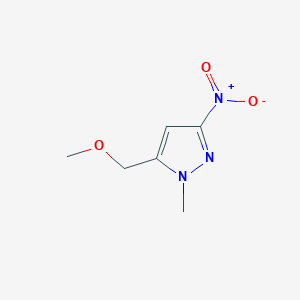
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide, also known as MTNB, is a compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. MTNB is a heterocyclic compound that contains a thiadiazole ring, a nitro group, and an amide group. Its unique chemical structure has made it a promising candidate for various research applications.
作用机制
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide works by binding to proteins and nucleic acids, which allows it to selectively target specific cellular components. Once bound, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide can emit fluorescence, allowing for the visualization of these components in biological systems.
Biochemical and Physiological Effects:
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is its selectivity for proteins and nucleic acids, which allows for targeted imaging of specific cellular components. Additionally, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is relatively easy to synthesize and purify, making it a cost-effective option for research studies.
However, there are also some limitations associated with the use of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide in lab experiments. One of the main limitations is its potential toxicity, which may limit its use in certain applications. Additionally, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has a relatively short half-life, which may limit its usefulness in long-term imaging studies.
未来方向
There are many potential future directions for research involving N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide. One area of interest is the development of new imaging techniques that utilize N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide as a fluorescent probe. Additionally, there is potential for the use of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide in the development of new therapeutics for oxidative stress-related diseases. Further research is needed to fully understand the potential applications of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide in these and other areas.
合成方法
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then purified using column chromatography, resulting in the formation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide in high yield and purity.
科学研究应用
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has been extensively studied for its potential biological and pharmacological applications. One of the most promising applications of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is its use as a fluorescent probe for imaging biological systems. N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins and nucleic acids, making it an ideal candidate for imaging studies.
属性
IUPAC Name |
4-methyl-3-nitro-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S2/c1-5-2-3-6(4-7(5)14(16)17)8(15)11-9-12-13-10(18)19-9/h2-4H,1H3,(H,13,18)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUOSPYOQBSRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NNC(=S)S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![N-[1-(Dimethylcarbamoyl)cyclopropyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2628559.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2628560.png)




![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)
![N-(3-chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628568.png)
![Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2628573.png)
![7-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrano[2,3-d]pyrimidine-5,5,6-tricarbonitrile](/img/structure/B2628575.png)
![1-(4-acetamidophenyl)-2-amino-N-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2628576.png)
